N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide
Description
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide is a thiazole-based carboxamide derivative featuring a pyrimidin-2-ylamino substituent at the 2-position of the thiazole ring and a cyclohexenylethyl group attached to the carboxamide nitrogen. The cyclohexenyl group introduces conformational flexibility and moderate lipophilicity, while the pyrimidinylamino moiety may engage in hydrogen bonding or π-stacking interactions with biological targets.
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-(pyrimidin-2-ylamino)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5OS/c22-14(17-10-7-12-5-2-1-3-6-12)13-11-23-16(20-13)21-15-18-8-4-9-19-15/h4-5,8-9,11H,1-3,6-7,10H2,(H,17,22)(H,18,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRRSVDBRDMXJDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2=CSC(=N2)NC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide, referred to as Compound X , is a thiazole derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Formula
- Molecular Formula : C25H31N7O4S2
- IUPAC Name : N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(6-methyl-4-oxo-5-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}-3H,4H-thieno[2,3-d]pyrimidin-3-yl)acetamide
Anticancer Properties
Recent studies have highlighted the anticancer potential of Compound X. A series of substituted thiazole derivatives have been identified as potent inhibitors of Src/Abl kinases, which are crucial in cancer cell proliferation. For instance, a related compound demonstrated significant antiproliferative activity against various tumor cell lines, including hematological malignancies and solid tumors. In vivo studies showed complete tumor regression in xenograft models, indicating a promising therapeutic profile for oncology applications .
The mechanism by which Compound X exerts its biological effects involves the inhibition of specific kinases associated with cancer cell signaling pathways. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells. Additionally, the compound's ability to modulate immune responses suggests potential applications in immunotherapy .
Antimicrobial Activity
In addition to its anticancer properties, Compound X has exhibited antimicrobial activity. Studies have shown that thiazole derivatives can inhibit bacterial growth by disrupting cellular processes. The compound's structural features may enhance its interaction with bacterial enzymes, leading to effective antimicrobial action .
Case Study 1: Antiproliferative Activity
A study evaluated the antiproliferative effects of Compound X on K562 cells (a model for chronic myelogenous leukemia). The results indicated that the compound induced significant cytotoxicity at low micromolar concentrations, with IC50 values comparable to established chemotherapeutics. The study concluded that Compound X could serve as a lead compound for further development in cancer therapy .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of a related thiazole derivative. The compound was tested against various bacterial strains, showing effective inhibition of growth at concentrations lower than those required for standard antibiotics. This suggests that compounds similar to Compound X could be valuable in treating resistant bacterial infections .
Summary Table of Biological Activities
Comparison with Similar Compounds
Core Structural Features
The compound shares a thiazole-4-carboxamide backbone with multiple analogs (Table 1). Key variations lie in the substituents, which influence physicochemical properties and target interactions.
Table 1: Structural Comparison of Thiazole Carboxamide Derivatives
*TMB: 3,4,5-Trimethoxybenzamido
Physicochemical Properties
Patent Landscape
- Quinoline Derivatives (–5): Feature larger aromatic systems (quinoline + pyrimidine), which may improve DNA intercalation but reduce oral bioavailability compared to the target’s compact thiazole core .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
